molecular formula C8H13N3O B8328276 3-Tetrahydropyran-4-ylimidazol-4-amine

3-Tetrahydropyran-4-ylimidazol-4-amine

Cat. No.: B8328276
M. Wt: 167.21 g/mol
InChI Key: SGXHJWIQZDMUQV-UHFFFAOYSA-N
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Description

3-Tetrahydropyran-4-ylimidazol-4-amine is a heterocyclic compound featuring an imidazole core substituted with a tetrahydropyran (THP) moiety at the 3-position and an amine group at the 4-position.

Properties

Molecular Formula

C8H13N3O

Molecular Weight

167.21 g/mol

IUPAC Name

3-(oxan-4-yl)imidazol-4-amine

InChI

InChI=1S/C8H13N3O/c9-8-5-10-6-11(8)7-1-3-12-4-2-7/h5-7H,1-4,9H2

InChI Key

SGXHJWIQZDMUQV-UHFFFAOYSA-N

Canonical SMILES

C1COCCC1N2C=NC=C2N

Origin of Product

United States

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Analogues with Pyran/Pyrazole Cores

highlights three structurally related compounds with similarity scores (0.72–0.64):

3-((3-Chlorophenoxy)methyl)-1-(tetrahydro-2H-pyran-4-yl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine (CAS 2507-23-5, similarity 0.72): Features a pyrazolo-pyrimidine scaffold with a chlorophenoxy-methyl substituent.

6,7-Dimethoxy-N-(4-phenoxyphenyl)quinazolin-4-amine (CAS 23256-42-0, similarity 0.64): A quinazoline derivative with methoxy and phenoxy groups.

Positional Isomers and Heterocyclic Variants

  • 1-(Tetrahydro-2H-pyran-3-yl)-1H-pyrazol-4-amine (CAS 1353857-19-8):

    • A pyrazole analog with a THP group at the 3-position instead of the 4-position.
    • Molecular weight: 167.21 g/mol (C₈H₁₃N₃O), with solubility in standard organic solvents (e.g., DMSO) and storage at 2–8°C .
    • Positional isomerism may alter steric hindrance and hydrogen-bonding capacity, impacting receptor binding compared to the target compound.
  • N-Cyclopropyl-3-methyl-1-(pyridin-3-yl)-1H-pyrazol-4-amine :

    • Synthesized via a copper-catalyzed reaction (17.9% yield) with a melting point of 104–107°C .
    • Replacing the THP group with a cyclopropyl moiety reduces conformational rigidity but introduces lipophilicity, which could affect metabolic stability.

Data Tables

Table 1: Structural and Physicochemical Comparison

Compound Name Core Structure Substituents Molecular Weight (g/mol) Melting Point (°C) Similarity Score
3-Tetrahydropyran-4-ylimidazol-4-amine Imidazole THP-4-yl, NH₂ Data not available Data not available
3-((3-Chlorophenoxy)methyl)-1-(THP-4-yl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine Pyrazolo-pyrimidine 3-Chlorophenoxy-methyl, THP-4-yl, NH₂ Data not available Data not available 0.72
1-(THP-3-yl)-1H-pyrazol-4-amine Pyrazole THP-3-yl, NH₂ 167.21 Data not available
N-Cyclopropyl-3-methyl-1-(pyridin-3-yl)-1H-pyrazol-4-amine Pyrazole Cyclopropyl, 3-methyl, pyridin-3-yl 215 (HRMS) 104–107

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